
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile
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Overview
Description
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 2-position and a pyridin-3-yloxy group at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyridin-3-yloxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-fluoro-6-nitrobenzonitrile with pyridin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyridin-3-yloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the pyridin-3-yloxy group can enhance the compound’s binding affinity and selectivity towards its target, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their structural differences:
Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|---|---|
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile | Not provided | Pyridin-3-yloxy | C₁₂H₇FN₂O | 230.20 (calc.) | Pyridine ring introduces N-heteroatom |
2-Fluoro-6-(4-methylphenoxy)benzonitrile | 175204-08-7 | 4-Methylphenoxy | C₁₄H₁₀FNO | 227.23 | Methyl group enhances lipophilicity |
2-Fluoro-6-hydroxybenzonitrile | 140675-43-0 | Hydroxy | C₇H₃FNO | 152.11 | Polar hydroxyl group increases solubility |
2-Fluoro-6-(methylamino)benzonitrile | 96783-85-6 | Methylamino | C₈H₆FN₂ | 150.15 | Amino group adds basicity/reactivity |
2-Fluoro-6-((1-tosylpyrrolidin-3-yl)methyl)benzonitrile (8ao) | Not provided | Tosylpyrrolidinylmethyl | C₂₀H₂₀FN₃O₃S | 413.45 | Bulky tosyl group affects pharmacokinetics |
Structural Insights :
- Pyridin-3-yloxy vs.
- Hydroxy vs. Ether/Oxygen Substituents : The hydroxyl analog (CAS 140675-43-0) lacks the ether linkage, increasing polarity but reducing stability under acidic conditions .
Physicochemical Properties
Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Predicted) | logP (Predicted) |
---|---|---|---|---|
This compound | N/A | N/A | Moderate in DMSO | ~2.1 |
2-Fluoro-6-(4-methylphenoxy)benzonitrile | Not reported | Not reported | Low in water | ~3.0 |
2-Fluoro-6-hydroxybenzonitrile | Not reported | Not reported | High in polar solvents | ~1.5 |
2-Fluoro-6-(methylamino)benzonitrile | Not reported | Not reported | Moderate in ethanol | ~1.8 |
Compound 8ao | 118.2–120.3 | Not reported | Low in water | ~3.5 |
Key Observations :
- The methylamino derivative (CAS 96783-85-6) has a lower molecular weight (150.15 g/mol) and logP (~1.8), favoring solubility in aqueous-organic mixtures .
Properties
Molecular Formula |
C12H7FN2O |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-fluoro-6-pyridin-3-yloxybenzonitrile |
InChI |
InChI=1S/C12H7FN2O/c13-11-4-1-5-12(10(11)7-14)16-9-3-2-6-15-8-9/h1-6,8H |
InChI Key |
QGWNHEVSQBMBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=CN=CC=C2 |
Origin of Product |
United States |
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